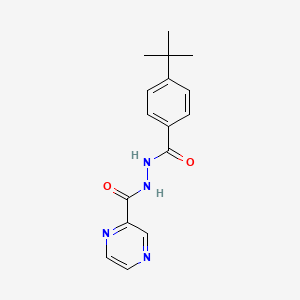
N-(4-fluoro-3-nitrophenyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-fluoro-3-nitrophenyl)-1-naphthamide and related compounds often involves multi-step chemical reactions, starting from basic aromatic compounds. For example, derivatives of naphthalimide, similar in structure to N-(4-fluoro-3-nitrophenyl)-1-naphthamide, can be synthesized through reactions involving naphthalene derivatives, which are then functionalized with various groups to achieve the desired properties (Varghese et al., 2015). The synthesis typically requires careful control of reaction conditions to ensure the proper attachment of the fluoro and nitro groups at specific positions on the aromatic rings.
Molecular Structure Analysis
The molecular structure of N-(4-fluoro-3-nitrophenyl)-1-naphthamide is characterized by the presence of a naphthamide core substituted with fluoro and nitro groups. These substituents significantly influence the electronic distribution within the molecule, affecting its spectral and fluorescence properties. X-ray crystallography and spectroscopic methods are often employed to determine the precise arrangement of atoms and the conformation of the molecule (Saeed et al., 2015). The planarity or non-planarity of the molecule, as well as the relative orientations of the functional groups, play a crucial role in its chemical behavior and interactions.
Chemical Reactions and Properties
N-(4-fluoro-3-nitrophenyl)-1-naphthamide can undergo various chemical reactions, primarily due to the reactive nature of the nitro and fluoro groups. These groups can participate in electrophilic substitution reactions, nucleophilic substitution reactions, and can also influence the photophysical properties of the compound. The nitro group, in particular, can undergo reduction reactions, while the fluoro group affects the electron density of the aromatic system, thereby influencing the reactivity of the compound (Atkinson et al., 1987).
Physical Properties Analysis
The physical properties of N-(4-fluoro-3-nitrophenyl)-1-naphthamide, such as melting point, solubility, and thermal stability, are determined by its molecular structure. The presence of the fluoro and nitro groups contributes to the compound's polarity, affecting its solubility in various solvents. Thermal analysis can provide insights into its stability and decomposition patterns, which are important for its handling and storage (Ren et al., 2019).
Chemical Properties Analysis
The chemical properties of N-(4-fluoro-3-nitrophenyl)-1-naphthamide are largely defined by its functional groups. The electron-withdrawing nature of the fluoro and nitro groups makes the compound susceptible to nucleophilic attacks, particularly at the carbon atoms adjacent to these groups. These properties are crucial in the design of sensors and materials where specific reactivity is required. The compound's ability to form complexes with other molecules, such as in host-guest chemistry, is also an important aspect of its chemical behavior (Arkhipova et al., 2017).
Propriétés
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-15-9-8-12(10-16(15)20(22)23)19-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTCNNLNEVSDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-methoxy-5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5616362.png)
![(3S*,4S*)-1-[3-(cyclopentylamino)-3-oxopropyl]-4-isopropyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616369.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(2-thienyl)butanoyl]-4-piperidinol](/img/structure/B5616376.png)
![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5616382.png)


![2,5,6-trimethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrimidin-4-amine](/img/structure/B5616401.png)


![(3,4-difluorophenyl){1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methanone](/img/structure/B5616419.png)

![2-(3-chlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5616430.png)
![6-methoxy-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-3-chromanecarboxamide](/img/structure/B5616460.png)